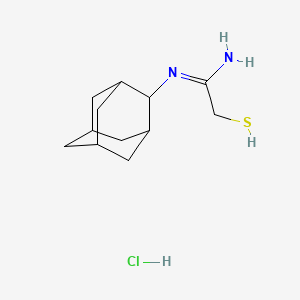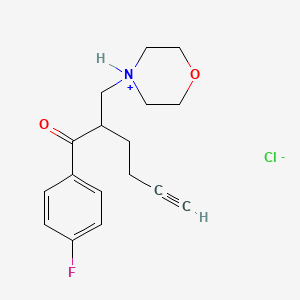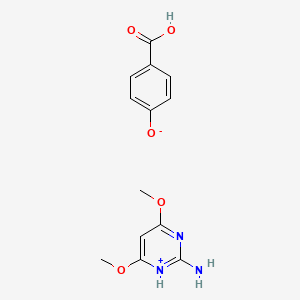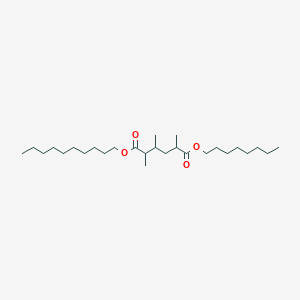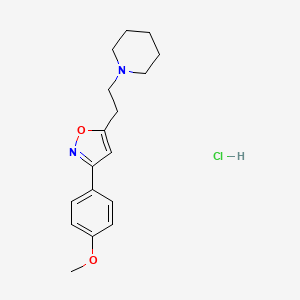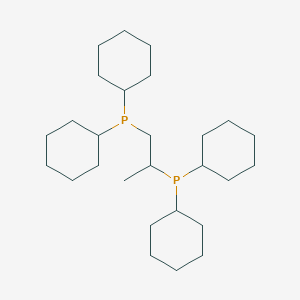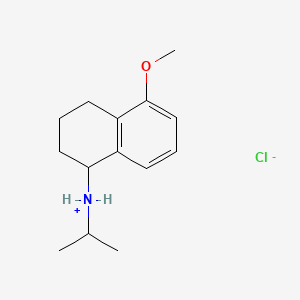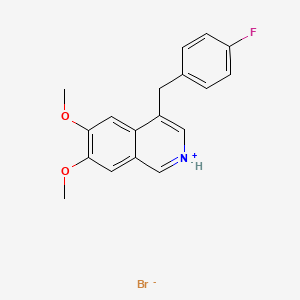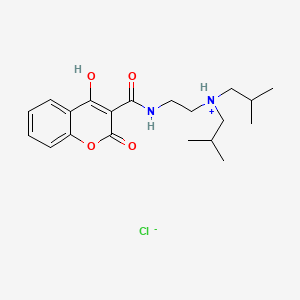
3-((2-(Diisobutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(Diisobutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride is a synthetic organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Diisobutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxycoumarin and 2-(diisobutylamino)ethylamine.
Coupling Reaction: The 4-hydroxycoumarin is reacted with 2-(diisobutylamino)ethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the desired product.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification Techniques: Employing purification techniques such as crystallization, filtration, and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((2-(Diisobutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 3-((2-(Diisobutylamino)ethyl)carbamoyl)-4-oxocoumarin.
Reduction: Formation of 3-((2-(Diisobutylamino)ethyl)carbamoyl)-4-hydroxycoumarin.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2-(Diisobutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the inherent fluorescence of the coumarin moiety.
Medicine: Studied for its potential therapeutic properties, including anticoagulant and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-((2-(Diisobutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride involves:
Molecular Targets: The compound may interact with various enzymes and receptors in biological systems.
Pathways Involved: It may modulate pathways related to coagulation, inflammation, and cellular signaling.
Effects: The compound’s effects are mediated through its interaction with specific molecular targets, leading to changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of various coumarin derivatives.
Warfarin: A well-known anticoagulant that also contains a coumarin moiety.
Coumarin: The parent compound of the coumarin family, known for its fragrance and biological activities.
Uniqueness
3-((2-(Diisobutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diisobutylaminoethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1245-33-6 |
|---|---|
Molecular Formula |
C20H29ClN2O4 |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
2-[(4-hydroxy-2-oxochromene-3-carbonyl)amino]ethyl-bis(2-methylpropyl)azanium;chloride |
InChI |
InChI=1S/C20H28N2O4.ClH/c1-13(2)11-22(12-14(3)4)10-9-21-19(24)17-18(23)15-7-5-6-8-16(15)26-20(17)25;/h5-8,13-14,23H,9-12H2,1-4H3,(H,21,24);1H |
InChI Key |
JYTNUSYTYUSJCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[NH+](CCNC(=O)C1=C(C2=CC=CC=C2OC1=O)O)CC(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


